Ethyl 2-amino-1-cyclopentene-1-carboxylate

Organic Synthesis Medicinal Chemistry Building Blocks

Ethyl 2-amino-1-cyclopentene-1-carboxylate (CAS 7149-18-0) is a conformationally restricted β-enamino ester featuring a five-membered cyclopentene ring. Its primary synthetic utility lies in its dual nucleophilic/electrophilic reactivity imparted by the amino and α,β-unsaturated ester moieties, enabling its use as a versatile building block in heterocycle construction.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 7149-18-0
Cat. No. B3021191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-1-cyclopentene-1-carboxylate
CAS7149-18-0
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(CCC1)N
InChIInChI=1S/C8H13NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h2-5,9H2,1H3
InChIKeyFMEHILPGLKGSCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-amino-1-cyclopentene-1-carboxylate (CAS 7149-18-0): A Cyclic Enamino Ester Building Block with Distinct Physicochemical Properties for Organic Synthesis and Medicinal Chemistry


Ethyl 2-amino-1-cyclopentene-1-carboxylate (CAS 7149-18-0) is a conformationally restricted β-enamino ester featuring a five-membered cyclopentene ring [1]. Its primary synthetic utility lies in its dual nucleophilic/electrophilic reactivity imparted by the amino and α,β-unsaturated ester moieties, enabling its use as a versatile building block in heterocycle construction [2]. The compound is typically handled as a yellow crystalline solid with a melting point of 57-60 °C [3].

Why Generic Substitution of Ethyl 2-amino-1-cyclopentene-1-carboxylate is Not Advisable: Ring Size, Ester Group, and Saturation State Dictate Physicochemical and Reactivity Outcomes


Direct substitution of ethyl 2-amino-1-cyclopentene-1-carboxylate with structurally analogous cyclic enamino esters (e.g., six-membered ring variants, methyl esters, or saturated derivatives) is chemically unjustified because even minor alterations to the ring size, ester alkyl chain, or hybridization state produce significant, quantifiable differences in molecular weight, lipophilicity (XLogP3), and hydrogen-bonding capacity [1]. These parameters critically influence compound solubility, membrane permeability, and reactivity in downstream synthetic transformations, necessitating a comparator-driven selection process rather than generic interchange [2].

Product-Specific Quantitative Evidence Guide: Comparative Physicochemical Profiling of Ethyl 2-amino-1-cyclopentene-1-carboxylate Against Its Closest Analogs


Ring Size-Dependent Molecular Weight: 5-Membered Cyclopentene Core vs. 6-Membered Cyclohexene Analog

Ethyl 2-amino-1-cyclopentene-1-carboxylate (C8H13NO2) has a molecular weight of 155.19 g/mol, which is 14.03 g/mol (8.3%) lower than that of its direct six-membered ring analog, ethyl 2-amino-1-cyclohexene-1-carboxylate (C9H15NO2; 169.22 g/mol) [1][2]. This difference arises solely from the addition of one methylene unit in the cyclohexene scaffold.

Organic Synthesis Medicinal Chemistry Building Blocks

Lipophilicity Modulation via Ester Alkyl Group: XLogP3 Comparison of Ethyl, Methyl, and Free Acid Derivatives

The ethyl ester group of the target compound confers an intermediate lipophilicity with an XLogP3 value of 1.3, as calculated by PubChem [1]. This contrasts with the methyl ester analog (XLogP3 = 0.9) [2] and the free carboxylic acid (XLogP3 = 0.6) [3].

Drug Design ADME Structure-Activity Relationship

Solid-State Handling and Purity: Melting Point Range as a Determinant of Physical Form

Ethyl 2-amino-1-cyclopentene-1-carboxylate is a crystalline solid with a reported melting point range of 57-60 °C [1]. Its six-membered ring analog, ethyl 2-amino-1-cyclohexene-1-carboxylate, melts at a significantly higher temperature range of 70-74 °C [2].

Analytical Chemistry Process Chemistry Quality Control

Hydrogen Bond Donor Capacity: Impact of Esterification on Intermolecular Interactions

Esterification of the carboxylic acid moiety in 2-amino-1-cyclopentene-1-carboxylic acid (HBD count = 2) to form the ethyl ester (HBD count = 1) reduces the number of hydrogen bond donor sites by one [1][2].

Supramolecular Chemistry Crystal Engineering Solubility

Rotatable Bond Count: Conformational Flexibility Comparison with Methyl Ester Analog

The ethyl ester group in the target compound introduces an additional rotatable bond compared to the methyl ester analog, resulting in a rotatable bond count of 3 versus 2 for the methyl ester [1][2]. Note: This evidence relies on class-level inference regarding the relationship between rotatable bond count and conformational entropy.

Computational Chemistry Molecular Modeling Conformational Analysis

Optimal Research and Industrial Application Scenarios for Ethyl 2-amino-1-cyclopentene-1-carboxylate Based on Comparative Physicochemical Evidence


Synthesis of Conformationally Restricted Heterocyclic Scaffolds Requiring a 5-Membered Ring Core

The distinct molecular weight (155.19 g/mol) and ring size of ethyl 2-amino-1-cyclopentene-1-carboxylate make it the preferred starting material when the target molecule requires a 5-membered cyclopentane or cyclopentene motif. Using the cyclohexene analog (169.22 g/mol) would introduce an undesired additional carbon atom, altering the final product's physicochemical properties and potentially its biological activity [1].

Medicinal Chemistry Programs Optimizing Lipophilicity for CNS or Cellular Permeability

With an XLogP3 value of 1.3, the ethyl ester provides an intermediate lipophilicity profile that is often desirable for balancing solubility and membrane permeability in drug discovery programs. This contrasts with the more polar methyl ester (XLogP3 = 0.9) and the highly polar free acid (XLogP3 = 0.6), offering a nuanced option for fine-tuning ADME properties without introducing excessive hydrophobicity [2].

Process Chemistry Campaigns Where Solid Form and Melting Point Influence Downstream Handling

The defined melting point of 57-60 °C for ethyl 2-amino-1-cyclopentene-1-carboxylate serves as a critical in-process control parameter and a determinant of physical form during synthesis and purification. Its lower melting point relative to the cyclohexene analog (70-74 °C) may simplify dissolution and reaction setup in certain solvent systems, potentially reducing processing time and energy costs [3].

Synthetic Routes Requiring an Ester Protecting Group That Balances Stability and Cleavage Conditions

The ethyl ester group in this compound offers a standard, widely compatible protecting group for the carboxylic acid functionality. Compared to the free acid, the ester form eliminates a hydrogen bond donor site (1 vs. 2 HBD), reducing undesired intermolecular interactions that can complicate synthetic transformations or purification steps. This characteristic is particularly valuable in peptide mimetic chemistry and heterocycle synthesis [4].

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